3-{[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
“3-{[(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID” is a complex organic compound featuring a bicyclic structure. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C18H25NO3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-9(14-7-10-2-3-11(14)6-10)19-17(20)15-12-4-5-13(8-12)16(15)18(21)22/h4-5,9-16H,2-3,6-8H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
LTAOCZHNULTUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3C4CC(C3C(=O)O)C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-{[(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID” would likely involve multiple steps, including the formation of the bicyclic core structures and subsequent functionalization. Typical synthetic routes might include:
Formation of the Bicyclic Core: This could involve Diels-Alder reactions or other cycloaddition reactions to form the bicyclic framework.
Functionalization: Introduction of the amino and carboxylic acid groups through reactions such as amination and carboxylation.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include nucleophilic or electrophilic substitution reactions using reagents like halogens or organometallic compounds.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a drug precursor.
Industry
In industry, it might find applications in the synthesis of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure and might have similar chemical properties.
Amino acid derivatives: Compounds with amino and carboxylic acid functional groups.
Uniqueness
The unique combination of the bicyclic structure with the specific functional groups in “3-{[(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID” might confer distinct chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
